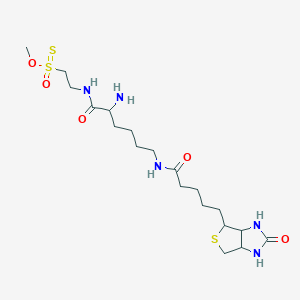
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt is a specialty compound used primarily in proteomics research. It is known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt involves multiple steps, typically starting with the preparation of biocytin derivatives. The methanethiosulfonate group is introduced through a series of reactions involving sulfonation and subsequent purification steps. The final product is obtained as a trifluroacetic acid salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various nucleophiles, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics for labeling and studying protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt involves its ability to form covalent bonds with target molecules. This is primarily due to the reactivity of the methanethiosulfonate group, which can form stable linkages with thiol groups in proteins and other biomolecules. This property makes it valuable for studying protein interactions and modifications .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Compounds: Similar to biocytinamidoethyl methanethiosulfonate, these compounds are used for labeling and studying biomolecules.
Methanethiosulfonate Reagents: These reagents share the reactive methanethiosulfonate group and are used in similar applications.
Uniqueness
Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt is unique due to its combination of biotin and methanethiosulfonate functionalities. This dual functionality allows it to be used in a broader range of applications compared to other similar compounds .
Properties
CAS No. |
353754-92-4 |
|---|---|
Molecular Formula |
C21H36F3N5O7S3 |
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-N-(2-methylsulfonylsulfanylethyl)hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H35N5O5S3.C2HF3O2/c1-32(28,29)31-11-10-22-18(26)13(20)6-4-5-9-21-16(25)8-3-2-7-15-17-14(12-30-15)23-19(27)24-17;3-2(4,5)1(6)7/h13-15,17H,2-12,20H2,1H3,(H,21,25)(H,22,26)(H2,23,24,27);(H,6,7)/t13-,14-,15-,17-;/m0./s1 |
InChI Key |
SAYKPNMEZYSGFN-AGOFZYAISA-N |
SMILES |
COS(=O)(=S)CCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)N.C(=O)(C(F)(F)F)O |
Synonyms |
Methanesulfonothioic Acid S-[2-[[(2S)-2-Amino-6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester, 2,2,2-Trifluoroacetate; _x000B_Biocytinamidoethyl MTS, TFA Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















